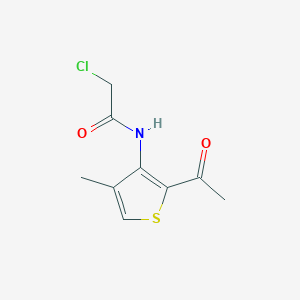
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is a chemical compound characterized by the presence of a thiophene ring substituted with acetyl and methyl groups, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide typically involves multiple steps. One common method includes the acetylation of 4-methylthiophene, followed by chlorination and subsequent reaction with acetamide. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
化学反応の分析
Types of Reactions
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of different derivatives.
Substitution: The chloroacetamide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide derivatives.
科学的研究の応用
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloro-N-(ethoxymethyl)acetamide: This compound has an additional ethoxymethyl group, which may alter its chemical properties and applications.
2-Acetyl-4-methylthiophene: Lacks the chloroacetamide group, making it less reactive in certain types of chemical reactions.
Uniqueness
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the thiophene ring and the chloroacetamide moiety allows for a wide range of chemical modifications and interactions with biological targets.
特性
CAS番号 |
87675-68-1 |
|---|---|
分子式 |
C9H10ClNO2S |
分子量 |
231.70 g/mol |
IUPAC名 |
N-(2-acetyl-4-methylthiophen-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-5-4-14-9(6(2)12)8(5)11-7(13)3-10/h4H,3H2,1-2H3,(H,11,13) |
InChIキー |
YJINCIINSSNFMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1NC(=O)CCl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





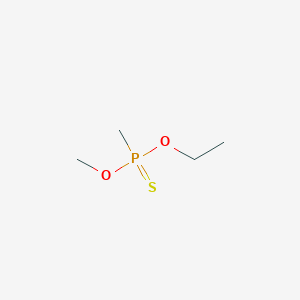
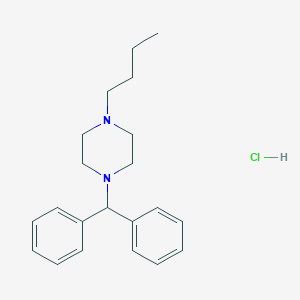
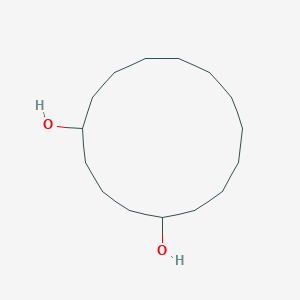
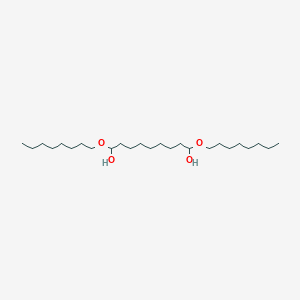
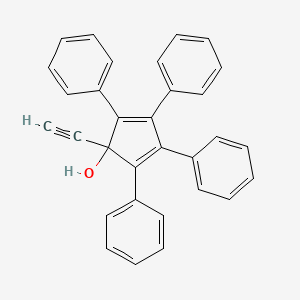
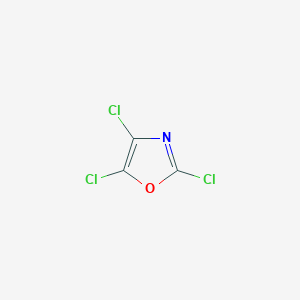
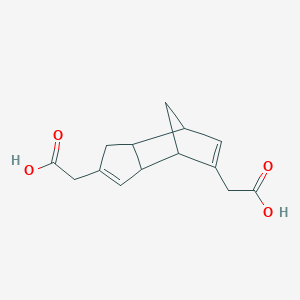
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
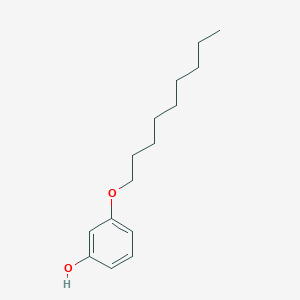
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
